molecular formula C10H12BrN B1276760 2-(4-Bromophenyl)pyrrolidine CAS No. 383127-22-8

2-(4-Bromophenyl)pyrrolidine

Cat. No. B1276760
M. Wt: 226.11 g/mol
InChI Key: HIJZBROSVFKSCP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrrolidine is a chemical compound that is part of a broader class of organic molecules which often serve as intermediates or building blocks in the synthesis of more complex structures. The presence of the bromophenyl group suggests that this compound can be used in various coupling reactions, which is a common strategy in the synthesis of pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes, which are structurally similar to 2-(4-Bromophenyl)pyrrolidine . These complexes are synthesized and characterized with detailed structural determination by X-ray diffraction, indicating the importance of such techniques in understanding the molecular structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Bromophenyl)pyrrolidine has been studied using single-crystal X-ray structure determination, which provides insights into the spatial arrangement of atoms within the molecule . For instance, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined, revealing a triclinic space group and specific bond lengths and angles . Such detailed structural information is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Compounds with a bromophenyl moiety, like 2-(4-Bromophenyl)pyrrolidine, are often involved in chemical reactions that form new bonds through catalytic processes. For example, the cyclometalated Pd(II) and Ir(III) complexes mentioned earlier are used in one-pot oxidation/Suzuki coupling reactions, which are valuable for creating biaryl structures . These reactions are significant in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the crystal structure of a compound can influence its solubility, melting point, and other physical properties . The presence of intermolecular interactions, such as hydrogen bonds and π-π interactions, can also affect these properties . Additionally, the luminescent properties of related compounds have been studied, showing that they exhibit emission peaks under UV irradiation, which could be relevant for applications in optoelectronic devices .

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

The compound 2-(4-Bromophenyl)pyrrolidine and its analogues have been studied for their hydrogen-bonding patterns. This research reveals bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Such studies are crucial in understanding molecular interactions and crystal structures (Balderson et al., 2007).

Conformational Studies

Conformational studies on derivatives of 2-(4-Bromophenyl)pyrrolidine, such as 1-(2-bromophenyl)pyrrolidin-2-one, have shown significant insights into the non-planar nature of these compounds in both solution and solid states. Understanding the spatial arrangement of molecules is fundamental in materials science and pharmaceutical development (Fujiwara et al., 1977).

Asymmetric Synthesis and Molecular Docking

Research on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, which include 2-(4-Bromophenyl)pyrrolidine structures, indicates potential applications in developing antithrombin agents. Molecular docking studies help in predicting the interaction and effectiveness of these compounds as thrombin inhibitors (Ayan et al., 2013).

Antibacterial Activity

Studies on 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine, have shown promising results in antimicrobial activity. This implies potential applications in developing new antibiotics or disinfectants (Bogdanowicz et al., 2013).

Quantification in Pharmaceutical Ingredients

Research on quantifying impurities like (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile in pharmaceutical ingredients demonstrates the importance of 2-(4-Bromophenyl)pyrrolidine in ensuring drug purity and safety. This is critical in pharmaceutical quality control (Wagh et al., 2017).

Synthesis of Novel Carbapenem

The compound has been used in the synthesis of carbapenem, a class of highly effective antibiotics used for the treatment of severe or high-risk bacterial infections. This showcases its role in advancing antibiotic development (Hashihayata et al., 2002).

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that 2-(4-Bromophenyl)pyrrolidine and its derivatives have potential for further exploration in drug discovery and development .

properties

IUPAC Name

2-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJZBROSVFKSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401531
Record name 2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)pyrrolidine

CAS RN

383127-22-8
Record name 2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)pyrrolidine
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Synthesis routes and methods

Procedure details

NaBH4 (1.52 g, 40 mmol) was added to a solution of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (4.48 g, 20 mmol) in H2O/MeOH (30 mL, v/v 1:4) at −41° C. After stirred for 4 hrs, the solution was allowed to warm to room temperature. Once the reaction was deemed complete by TLC, the unreacted NaBH4 was quenched by the addition of 2 N HCl. The solution was then diluted with water and ether, and separated two layers. The aqueous layer was washed with an additional portion of ether, basified with 4 M NaOH (pH 12-13) and washed with ethyl acetate. The combined organic extracts were washed with brine, and then dried over Na2SO4. Evaporation of the solvent afforded the title crude product as a yellow oil (3.8 g, yield 84%), which was used directly in the next step. LC-MS (ESI) m/z: 226 (M+1)+.
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Rajender Reddy, SG Das, Y Liu… - The Journal of Organic …, 2010 - ACS Publications
A new and general method for asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines from a single starting material is described. Reductive cyclization of (S S )-γ-chloro-…
Number of citations: 60 pubs.acs.org
NI Vasilevich, II Afanasyev, DA Kovalskiy… - Chemical Biology & …, 2014 - Wiley Online Library
The general model of epitope‐type MDM 2 inhibitor was developed based on the structural information on the complexes between MDM 2 and various low molecular weight ligands …
Number of citations: 8 onlinelibrary.wiley.com
YS Cho, L Whitehead, J Li, CHT Chen… - Journal of medicinal …, 2010 - ACS Publications
Inspired by natural product HDAC inhibitors, we prepared a series of conformationally restrained HDAC inhibitors based on the hydroxamic acid dacinostat (LAQ824, 7). Several …
Number of citations: 39 pubs.acs.org
SH Reich, PA Sprengeler, GG Chiang… - Journal of medicinal …, 2018 - ACS Publications
Dysregulated translation of mRNA plays a major role in tumorigenesis. Mitogen-activated protein kinase interacting kinases (MNK)1/2 are key regulators of mRNA translation integrating …
Number of citations: 125 pubs.acs.org
C Um - 2019 - search.proquest.com
The complexity of the molecules are usually the factors contributing to their observed biological and physiological properties. Synthetic organic chemistry has been a tool used by …
Number of citations: 0 search.proquest.com
H Wang, Y Man, K Wang, X Wan, L Tong, N Li, B Tang - scholar.archive.org
The commercial materials and photocatalyst were purchased from Adamas-beta®, Shanghai Energy® and Tian** Heowns®. Solvents for conjugate addition reactions were treated by …
Number of citations: 0 scholar.archive.org
LR Reddy, M Prashad - Chemical communications, 2010 - pubs.rsc.org
A highly diastereoselective addition of various Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imine resulting in the formation of 2-substituted pyrrolidines is reported. This …
Number of citations: 68 pubs.rsc.org
C Feng - 2019 - search.proquest.com
Platinum-based anticancer drugs, such as cisplatin, carboplatin, and oxaliplatin, have been approved for clinical use worldwide for decades. Despite their enormous success, their …
Number of citations: 3 search.proquest.com

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